(5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound featuring a unique combination of bromopyridine, fluorobenzothiazole, and piperidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step reactions starting with commercially available precursors. Common steps include halogenation, coupling reactions, and heterocyclic ring formation. Precise conditions such as temperature, solvents, and catalysts vary based on specific synthetic protocols.
Industrial Production Methods: Scaling up for industrial production requires optimization of these synthetic routes to ensure high yield, cost-effectiveness, and environmental compliance. Advanced techniques such as flow chemistry and automation may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions: Reagents like sodium hydride for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate are commonly used. Conditions such as inert atmospheres and controlled temperatures are essential to ensure reaction specificity and yield.
Major Products Formed: Reactions typically yield derivatives with modified electronic properties or enhanced activity. The exact products depend on the specific reaction pathway and reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a versatile building block for creating complex molecules, facilitating the development of novel compounds with potential biological activity.
Biology: Its structure allows it to interact with biological targets, making it a candidate for drug development. Researchers study its binding affinities and bioactivity profiles to identify therapeutic potentials.
Medicine: Potential applications in medicinal chemistry include acting as lead compounds for designing new drugs targeting specific receptors or enzymes. It is studied for its effects on various diseases and conditions.
Industry: Beyond pharmaceutical applications, it may find use in the development of advanced materials, sensors, and catalysts due to its unique chemical properties.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as proteins or nucleic acids, altering their function. These interactions may interfere with biochemical pathways, resulting in therapeutic effects. Detailed studies explore its binding modes and the structural basis for its activity.
Comparison with Similar Compounds
Similar Compounds: Comparative analysis includes compounds like 5-Bromo-3-pyridinyl compounds, 6-fluorobenzothiazole derivatives, and other piperidine-based molecules.
Uniqueness: This compound's uniqueness lies in its combined structural features, offering a distinctive profile for interactions and reactivity. Its specific substitution pattern can provide advantages in terms of selectivity and potency over other similar molecules.
Conclusion
(5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone stands out for its multifaceted applications in various scientific fields. Ongoing research continues to unveil its potential, driving advancements in synthetic methodologies and practical applications.
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Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O2S/c19-12-7-11(9-21-10-12)17(24)23-5-3-14(4-6-23)25-18-22-15-2-1-13(20)8-16(15)26-18/h1-2,7-10,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIOUEJKAVMYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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